3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium
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Overview
Description
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium typically involves multi-step reactions. One common method includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides under catalyst-free conditions . This multicomponent domino approach allows for the construction of the imidazo[2,1-b][1,3]thiazine scaffold with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using environmentally benign solvents and catalysts, are often applied to scale up the synthesis of heterocyclic compounds like imidazo[2,1-b][1,3]thiazines .
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound’s ability to form hydrogen bonds and interact with various receptors makes it a versatile pharmacophore .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
Thiazolo[3,2-b][1,2,4]triazoles: Used in the synthesis of functionalized heterocycles with potential biological activities.
Uniqueness
3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is unique due to its specific structural features, such as the presence of both fluorophenyl and hydroxy groups, which contribute to its distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18FN2OS+ |
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Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol |
InChI |
InChI=1S/C18H18FN2OS/c19-15-9-7-14(8-10-15)18(22)13-20(16-5-2-1-3-6-16)17-21(18)11-4-12-23-17/h1-3,5-10,22H,4,11-13H2/q+1 |
InChI Key |
NZDYXPPETDNQIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+]2=C(N(CC2(C3=CC=C(C=C3)F)O)C4=CC=CC=C4)SC1 |
Origin of Product |
United States |
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